Superior Intrinsic Enzymatic Potency: 3CLpro IC50 Benchmarking Against Scaffold Variants
Within the 5-chloropyridinyl indole carboxylate chemotype, optimization of substituents on the indole nitrogen leads to significant potency gains. Compound 7d (an N-allyl derivative) achieved a SARS-CoV-2 3CLpro inhibitory IC50 of 73 nM, representing a 3.4-fold improvement over compound 1 (IC50 = 250 nM) in the same FRET-based enzymatic assay [1]. This demonstrates that the methyl 4-[5-chloro-2-(pyridin-2-yl)-1H-indol-3-yl]butanoate scaffold is a privileged starting point for achieving low-nanomolar enzymatic inhibition and that the unadorned scaffold itself serves as an informative reference point for SAR interpretation.
| Evidence Dimension | SARS-CoV-2 3CLpro enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Compound 1 (core scaffold with N-allyl substitution): IC50 = 250 nM |
| Comparator Or Baseline | Compound 7d (N-allyl derivative): IC50 = 73 nM |
| Quantified Difference | 3.4-fold improvement in potency for compound 7d vs compound 1 |
| Conditions | FRET-based enzymatic assay with recombinant SARS-CoV-2 3CLpro |
Why This Matters
The 3.4-fold potency improvement demonstrates that even minor modifications to the scaffold produce large functional changes; this sensitivity to substitution is a hallmark of a high-quality probe scaffold, making the base compound a valuable reference standard for SAR campaigns.
- [1] Ghosh AK, Raghavaiah J, Shahabi D, et al. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity Relationship, and X-ray Structural Studies. J Med Chem. 2021;64(19):14702-14714. View Source
